N-(Benzyloxycarbonyl)-DL-alanine

Descripción

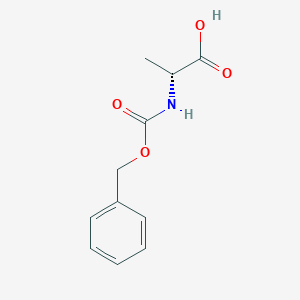

Structure

2D Structure

Propiedades

IUPAC Name |

2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-8(10(13)14)12-11(15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRGLVWXHJRKMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701302668 | |

| Record name | N-(Benzyloxycarbonyl)-DL-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701302668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4132-86-9, 26607-51-2, 91280-19-2, 1142-20-7 | |

| Record name | N-(Benzyloxycarbonyl)-DL-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4132-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyloxycarbonyl-DL-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004132869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 26607-51-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC156978 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Carbobenzoxyalanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4132-86-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Benzyloxycarbonyl)-DL-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701302668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyloxycarbonyl-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N Cbz D Alanine and Its Derivatives

Optimized Synthetic Routes from D-Alanine (B559566) Precursors

The synthesis of N-Cbz-D-alanine typically begins with the readily available chiral precursor, D-alanine. Various methods have been refined to maximize yield, purity, and stereochemical integrity.

Direct N-Protection with Benzyl (B1604629) Chloroformate (Cbz-Cl)

The most widely documented and direct approach involves the reaction of D-alanine with benzyl chloroformate (Cbz-Cl) under basic aqueous conditions, often referred to as the Schotten-Baumann reaction conditions prepchem.com. This method is favored for its simplicity and efficiency.

Reaction Mechanism and Conditions: D-alanine is typically dissolved in an aqueous alkaline solution, such as 2 M sodium hydroxide (B78521), and cooled, often to 0°C . Benzyl chloroformate is then added dropwise. The base deprotonates the amino group of D-alanine, rendering it nucleophilic enough to attack the carbonyl carbon of Cbz-Cl. The reaction is usually maintained at low temperatures initially and then allowed to proceed at room temperature for several hours .

Optimized Parameters: Key parameters for optimization include temperature control, molar ratios, and pH maintenance. For instance, maintaining the reaction between 0°C and 20°C (room temperature) and using a molar ratio of D-alanine to Cbz-Cl of 1:1 can yield up to 89% . Careful pH control, often between 10 and 12, is crucial to facilitate the reaction while minimizing the hydrolysis of benzyl chloroformate prepchem.com. After the reaction, the product is typically extracted into an organic solvent after acidification to pH 4-5 .

Advantages: This single-step synthesis is advantageous due to its minimal purification requirements and the absence of a need for inert atmospheres .

Indirect Synthesis via D-Alanine Methyl Ester Intermediate

An alternative, indirect route involves the initial esterification of D-alanine, followed by N-protection and subsequent saponification to yield N-Cbz-D-alanine.

Synthesis of D-Alanine Methyl Ester: D-alanine methyl ester hydrochloride can be synthesized by reacting D-alanine with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid, or using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane (B109758), often with an organic base like triethylamine (B128534) to neutralize HCl . This esterification step typically proceeds with high yields, often 95-98% after recrystallization .

N-Protection of the Ester: The D-alanine methyl ester is then reacted with benzyl chloroformate. This step can also be performed using DCC as a coupling agent .

Saponification: The resulting N-Cbz-D-alanine methyl ester is then hydrolyzed to the free carboxylic acid. This is commonly achieved using a base such as sodium hydroxide in a solvent mixture like ethanol (B145695)/water at room temperature chemicalbook.com. Optimized conditions for saponification might involve a specific NaOH concentration (e.g., 2.5 mM) and reaction time (e.g., 40 minutes), leading to yields as high as 98% .

Advantages: This method can offer high stereochemical retention due to the mild conditions employed, and it is considered scalable for industrial production .

Limitations: This multi-step approach requires handling potentially moisture-sensitive reagents and involves additional reaction and purification steps compared to direct protection.

Enantioselective Synthesis Strategies for N-Cbz-D-Alanine

While starting from enantiomerically pure D-alanine is common, enantioselective synthesis strategies are crucial for generating chiral amino acids from achiral or racemic precursors, or for ensuring the retention of chirality.

Chiral Catalyst-Mediated Approaches for D-Alanine Precursors

Chiral catalysts can be employed to direct the formation of the desired D-enantiomer during the synthesis of alanine (B10760859) derivatives. While specific examples directly targeting N-Cbz-D-alanine using de novo asymmetric synthesis from achiral precursors are less common in general literature compared to protection strategies, the principles apply to the synthesis of D-amino acids in general.

Asymmetric Hydrogenation: One prominent strategy for creating chiral centers is asymmetric hydrogenation. This involves the hydrogenation of prochiral substrates, such as dehydroamino acid derivatives, using chiral metal catalysts (e.g., rhodium complexes with chiral phosphine (B1218219) ligands) scispace.comrenyi.hu. While this method is well-established for synthesizing various amino acid derivatives, its direct application to N-Cbz-D-alanine from achiral starting materials would require a specific precursor that incorporates the Cbz group before or during the asymmetric step.

Chiral Catalyst-Mediated Amination: D-amino acid transaminases (D-AATs) are enzymes that can catalyze the stereoselective amination of α-keto acids to produce D-amino acids nih.govmdpi.com. These biocatalytic approaches offer high enantioselectivity and can be coupled with other enzymes in cascade reactions for efficient synthesis. For example, a D-selective ω-transaminase from Arthrobacter sp. has been used in conjunction with alanine dehydrogenase and NADH oxidase to deracemize racemic alanine, achieving high enantiomeric excess nih.govresearchgate.net. While these methods typically produce the free D-amino acid, subsequent protection with Cbz-Cl would yield N-Cbz-D-alanine.

Deracemization Techniques Applied to Alanine Derivatives

Deracemization techniques aim to convert a racemic mixture of a compound into a single enantiomer. This can be achieved through various chemical or enzymatic methods.

Enzymatic Deracemization: Enzymes are highly effective catalysts for chiral resolutions and deracemizations. For alanine derivatives, specific enzymes can selectively act on one enantiomer, leaving the other untouched, or convert a racemic mixture into a single enantiomer. For example, a multi-enzymatic system involving alanine dehydrogenase, NADH oxidase, and an engineered D-selective ω-transaminase has been shown to deracemize racemic alanine, yielding D-alanine with high enantiomeric excess (>99%) nih.govresearchgate.net. Similarly, L-amino acid deaminases coupled with D-selective transaminases can achieve stereoinversion and deracemization of phenylalanine derivatives researchgate.net. These enzymatic routes, when applied to alanine, would produce D-alanine, which can then be protected with the Cbz group.

Chiral Resolution via Diastereomeric Salts: Although not strictly a deracemization per se, chiral resolution involves separating enantiomers from a racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent. The resulting diastereomeric salts have different physical properties (e.g., solubility) and can be separated by crystallization. After separation, the resolving agent is removed to yield the pure enantiomer google.com. While effective, this method can be labor-intensive and may not always be cost-effective for large-scale production.

Large-Scale and Industrial Production Considerations

Scaling up the synthesis of N-Cbz-D-alanine requires careful consideration of process efficiency, cost-effectiveness, safety, and waste management.

Process Optimization for Scale: The direct protection of D-alanine with Cbz-Cl under optimized Schotten-Baumann conditions is generally favored for industrial scale-up due to its single-step nature and readily available reagents prepchem.com. Continuous flow synthesis, adapting batch methods with automated pH control and in-line purification, is also being explored for enhanced throughput and consistency .

Cost-Effectiveness: The cost of raw materials, reagents, energy consumption, and waste disposal are critical factors. D-alanine and benzyl chloroformate are relatively inexpensive and widely available, contributing to the economic viability of the direct synthesis route .

Yield and Purity: Achieving high yields (>89%) and high enantiomeric purity is essential. Robust purification methods, such as extraction and crystallization, are employed to meet the stringent quality requirements for pharmaceutical intermediates .

Regulatory Compliance: Industrial production must adhere to Good Manufacturing Practices (GMP) and relevant regulatory guidelines. This includes rigorous quality control and assurance throughout the manufacturing process.

Waste Minimization: Developing greener synthetic routes that minimize solvent usage and by-product formation is an ongoing effort in chemical manufacturing. Enzymatic methods, while potentially more complex to implement initially, can offer environmental benefits due to their high selectivity and operation in aqueous media nih.govmdpi.com.

Compound Name Table

| Common Name | Chemical Name | CAS Number |

| N-Cbz-D-alanine | N-(Benzyloxycarbonyl)-D-alanine | 26607-51-2 |

| Benzyl Chloroformate (Cbz-Cl) | (Chloromethoxycarbonyl)benzene | 544-49-0 |

| D-Alanine | (R)-2-Aminopropanoic acid | 334-00-9 |

| D-Alanine Methyl Ester | Methyl (R)-2-aminopropanoate | 27210-12-4 |

| N-Cbz-D-alanine Methyl Ester | Methyl N-[(phenylmethoxy)carbonyl]-D-alaninate | 67799-99-9 |

Advanced Derivatization Chemistry of N Cbz D Alanine

Amidation and Peptide Coupling Reactions

The formation of an amide bond is a cornerstone of peptide chemistry. N-Cbz-D-alanine can be readily coupled with various amines and amino acid esters to form dipeptides and larger peptide fragments. Several methodologies have been developed to facilitate this transformation efficiently and with minimal side reactions, such as racemization.

A prevalent method for forming peptide bonds involves the use of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). universite-paris-saclay.fr The reaction proceeds through the activation of the carboxylic acid of N-Cbz-D-alanine by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange to a stable N-acylurea, which is a common side product. universite-paris-saclay.fr

The addition of HOBt mitigates these issues by intercepting the O-acylisourea to form an active ester, the HOBt ester of N-Cbz-D-alanine. bachem.com This active ester is more stable than the O-acylisourea and less susceptible to racemization. It then reacts with the amino group of the incoming amino acid or amine to form the desired peptide bond, regenerating HOBt in the process. bachem.com The byproduct of this reaction, dicyclohexylurea (DCU), is poorly soluble in many organic solvents and can often be removed by filtration. bachem.com This method is widely employed in both solution-phase and solid-phase peptide synthesis for its efficiency and ability to suppress epimerization. universite-paris-saclay.frbachem.com

Table 1: Key Reagents and Conditions for DCC/HOBt Coupling

| Reagent/Condition | Role/Purpose | Typical Solvents | Temperature |

| N-Cbz-D-alanine | The carboxylic acid component to be activated. | Dichloromethane (B109758) (DCM), Dimethylformamide (DMF) | 0 °C to Room Temperature |

| DCC | Coupling agent that activates the carboxyl group. | DCM, DMF | 0 °C to Room Temperature |

| HOBt | Additive to suppress racemization and side reactions. | DCM, DMF | 0 °C to Room Temperature |

| Amine/Amino Acid Ester | The nucleophile that forms the amide bond. | DCM, DMF | 0 °C to Room Temperature |

This table summarizes the primary components and conditions for the DCC/HOBt mediated peptide coupling reaction.

A more recent and highly efficient one-pot method for the amidation of N-Cbz protected amines involves the use of Grignard reagents. nih.gov This pathway proceeds through the in situ generation of an isocyanate intermediate from the N-Cbz protected amine. nih.gov The reaction is typically initiated by treating the N-Cbz-D-alanine with 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640). nih.gov The resulting intermediate then reacts with a Grignard reagent (R-MgX) to furnish the corresponding amide in high yields. nih.gov This method is notable for its mild reaction conditions and short reaction times. nih.gov

The carboxylic acid moiety of N-Cbz-D-alanine can be converted into a more reactive acylating agent, such as an acyl chloride or a mixed anhydride, to facilitate amide bond formation via nucleophilic substitution. For instance, treatment with thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into the corresponding acyl chloride. This highly reactive species can then readily react with an amine to form the amide bond.

Alternatively, mixed anhydrides can be formed by reacting N-Cbz-D-alanine with an alkyl chloroformate, such as ethyl chloroformate or isobutyl chloroformate, in the presence of a base like N-methylmorpholine (NMM). google.comresearchgate.net The mixed anhydride then reacts with the incoming amine nucleophile to yield the desired peptide. This method is often preferred for its mild conditions and the ease of removal of byproducts.

N-Cbz-D-alanine is a valuable building block in Solid-Phase Peptide Synthesis (SPPS), a technique that has revolutionized the synthesis of peptides. google.com In SPPS, the C-terminal amino acid is anchored to a solid support (resin), and the peptide chain is elongated by sequentially adding protected amino acid residues. nih.gov The Cbz group serves as a robust N-terminal protecting group for D-alanine (B559566), preventing its amino group from participating in unwanted side reactions during the coupling steps.

While the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is more commonly used in modern SPPS due to its base-lability, the Cbz group, which is typically removed by catalytic hydrogenation, offers an orthogonal protection strategy. masterorganicchemistry.com This allows for the selective deprotection of different parts of a complex peptide, which is crucial for the synthesis of branched or cyclic peptides. The incorporation of D-amino acids like N-Cbz-D-alanine into peptides can enhance their biological activity and increase their resistance to enzymatic degradation.

Esterification Reactions of N-Cbz-D-Alanine

Esterification of the carboxylic acid group of N-Cbz-D-alanine is another important derivatization, often used to protect the C-terminus during peptide synthesis or to create intermediates for further reactions.

The direct esterification of N-Cbz-D-alanine with methanol (B129727) can be achieved through Fischer-Speier esterification. This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄). The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is reversible, and to drive the equilibrium towards the ester product, an excess of methanol is often used, or water is removed as it is formed. This method provides a straightforward route to N-Cbz-D-alanine methyl ester, a useful intermediate in various synthetic applications.

DCC/DMAP-Mediated Esterification Protocols

The Steglich esterification, a mild and efficient method for forming esters from carboxylic acids and alcohols, is particularly well-suited for N-Cbz-D-alanine. organic-chemistry.orgwikipedia.org This reaction typically employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgwikipedia.org The reaction is generally performed at room temperature in a polar aprotic solvent. wikipedia.org

The mechanism involves the activation of the carboxylic acid of N-Cbz-D-alanine by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP, acting as a nucleophilic catalyst, then reacts with this intermediate to form a reactive acyl-pyridinium species. mdpi.com This species is less prone to side reactions, such as the formation of N-acylurea, and readily reacts with an alcohol to yield the desired ester and dicyclohexylurea (DCU), which precipitates out of the reaction mixture. organic-chemistry.orgwikipedia.orgmdpi.com

This protocol is advantageous for its mild conditions, which prevent racemization of the chiral center in N-Cbz-D-alanine and allow for the esterification of sterically hindered or acid-sensitive alcohols. organic-chemistry.orgbeilstein-journals.org For instance, the synthesis of tert-butyl esters, which is challenging under traditional Fischer esterification conditions due to the propensity of tert-butanol (B103910) to form carbocations and subsequently isobutene, can be readily achieved using the DCC/DMAP method. organic-chemistry.org

Table 1: Reagents and Conditions for DCC/DMAP-Mediated Esterification of N-Cbz-D-Alanine

| Reagent/Condition | Role/Parameter | Typical Value/Compound |

| N-Cbz-D-alanine | Carboxylic acid source | 1 equivalent |

| Alcohol | Esterifying agent | 1-1.5 equivalents |

| DCC | Coupling agent | 1-1.2 equivalents |

| DMAP | Catalyst | 0.1-0.2 equivalents |

| Solvent | Reaction medium | Dichloromethane (DCM), Tetrahydrofuran (THF) |

| Temperature | Reaction condition | 0 °C to room temperature |

| Reaction Time | Duration | 2-12 hours |

Synthesis of N-Cbz-D-Alanine p-Nitrophenyl Esters for Mechanistic Studies

The synthesis of N-Cbz-D-alanine p-nitrophenyl ester is a valuable tool for mechanistic studies in peptide chemistry. These "active esters" are sufficiently reactive to couple with amino acids but are stable enough to be isolated and characterized. researchgate.net The p-nitrophenyl group is an excellent leaving group, facilitating the nucleophilic attack by the amino group of another amino acid.

The synthesis is typically achieved by reacting N-Cbz-D-alanine with p-nitrophenol in the presence of a coupling agent like DCC. sci-hub.se The reaction proceeds smoothly to give the desired p-nitrophenyl ester in high yield. These esters have been instrumental in studying the kinetics and mechanisms of peptide bond formation and in the development of new peptide coupling reagents. researchgate.net The stability of N-Cbz-D-alanine p-nitrophenyl ester allows for its use in both solution-phase and solid-phase peptide synthesis. chemicalbook.com

Table 2: Research Findings on N-Cbz-D-Alanine p-Nitrophenyl Esters

| Research Area | Finding | Reference |

| Peptide Coupling | Serves as a stable, isolable active ester for peptide synthesis. | researchgate.net |

| Mechanistic Studies | Used to investigate the kinetics of peptide bond formation. | researchgate.net |

| Synthetic Utility | Achieves high yields (e.g., 86%) in Steglich esterification with p-nitrophenol. |

Diversification via Side-Chain Modifications

While the primary focus of N-Cbz-D-alanine chemistry is often on its use as a protected amino acid building block, modifications to its methyl side-chain can lead to novel and functionally diverse derivatives.

The methyl side-chain of N-Cbz-D-alanine can be functionalized through various C-H activation strategies, although this is a challenging transformation. A more common approach to introduce a pyridyl group is to start from a different precursor. However, for the purpose of this discussion, we will consider the theoretical derivatization of the alanine (B10760859) side-chain.

Hypothetically, if a pyridyl group were introduced onto the side chain, for instance, creating Cbz-3'-pyridyl-D-Ala, this derivative could undergo further transformations. The pyridyl nitrogen can be oxidized to a pyridine (B92270) N-oxide using oxidizing agents like potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄). liverpool.ac.uk This oxidation can alter the electronic properties and steric profile of the molecule, potentially influencing its biological activity or its utility as a ligand in coordination chemistry.

Reductive amination provides a powerful method for introducing secondary amine functionalities. rsc.orgchim.it This can be achieved by first converting the carboxylic acid of a protected alanine derivative into an aldehyde. The resulting amino aldehyde can then undergo reductive amination with a primary amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) to form a secondary amine. rsc.org This strategy allows for the synthesis of a wide range of N-substituted alanine derivatives with potential applications in peptidomimetics and drug discovery. acs.org

Synthesis of Phosphonopeptide Analogues

Phosphonopeptides are peptide analogues where one or more amide bonds are replaced by a phosphonamidate or phosphonate (B1237965) linkage. researchgate.net These modifications can impart unique biological properties, such as enhanced stability towards enzymatic degradation and the ability to act as transition-state analogue inhibitors of enzymes. encyclopedia.pubnih.gov

The synthesis of phosphonopeptide analogues of N-Cbz-D-alanine can be achieved by coupling it with an N-Cbz protected aminoethylphosphonochloridate. encyclopedia.pubnih.gov In a typical procedure, the methyl ester of D-alanine is coupled with N-Cbz protected methyl 1-aminoethylphosphonochloridate. encyclopedia.pubnih.gov The resulting phosphonodipeptide can then be further modified, for example, through basic hydrolysis and hydrogenolysis to yield the final phosphonopeptide. encyclopedia.pubnih.gov These synthetic phosphonopeptides have been investigated as inhibitors of bacterial enzymes like VanX, which is involved in vancomycin (B549263) resistance. encyclopedia.pubnih.gov

Phosphonamidate Bond Formation and Mechanistic Implications

The formation of a phosphonamidate bond (P-N) is a key transformation in the synthesis of peptide analogues where a phosphonamidate group replaces a peptide bond. These analogues are significant in medicinal chemistry, often acting as inhibitors of enzymes such as proteases and ligases. The derivatization of N-Cbz-D-alanine into phosphonamidate-containing structures is a critical area of research, particularly for the development of inhibitors for bacterial enzymes.

A prevalent method for creating a phosphonamidate linkage involves the reaction of an N-protected aminoalkylphosphonochloridate with an amino acid ester. encyclopedia.pubmdpi.comnih.gov In the context of N-Cbz-D-alanine, this typically involves a multi-step process. Initially, a suitable phosphonic acid precursor is prepared and subsequently chlorinated to yield a reactive phosphonochloridate. This intermediate is then coupled with an amino component to form the desired phosphonamidate bond.

A notable application of this chemistry is in the synthesis of inhibitors for VanX, a Zn(II) metalloenzyme involved in vancomycin resistance in bacteria. encyclopedia.pubmdpi.com The synthesis of N-[(1-aminoethyl)hydroxyphosphinyl]-D-alanine, a potent VanX inhibitor, serves as a pertinent example. The process commences with the coupling of N-Cbz protected methyl 1-aminoethylphosphonochloridate with methyl D-alaninate. encyclopedia.pubmdpi.comnih.gov Subsequent basic hydrolysis and hydrogenolysis yield the final phosphonodipeptide inhibitor. encyclopedia.pubmdpi.comnih.gov This inhibitor has demonstrated partial competitive inhibition of VanX with a Ki value of 36 μM. encyclopedia.pubmdpi.com

The general synthetic approach is outlined in the table below:

| Step | Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product |

| 1 | N-Cbz-protected diphenyl 1-aminoethylphosphonate | - | Transesterification, selective hydrolysis | N-Cbz-protected methyl 1-aminoethylphosphonic acid monoester |

| 2 | N-Cbz-protected methyl 1-aminoethylphosphonic acid monoester | Thionyl chloride | - | N-Cbz protected methyl 1-aminoethylphosphonochloridate |

| 3 | N-Cbz protected methyl 1-aminoethylphosphonochloridate | Methyl D-alaninate | Coupling reaction | N-Cbz-(1-(methoxycarbonyl)ethyl)aminophosphinic acid, methyl ester |

| 4 | N-Cbz-(1-(methoxycarbonyl)ethyl)aminophosphinic acid, methyl ester | - | Basic hydrolysis, Hydrogenolysis | N-[(1-aminoethyl)hydroxyphosphinyl]-D-alanine |

Mechanistic Implications

The mechanism of phosphonamidate bond formation is centered around the reactivity of the phosphonochloridate intermediate. The phosphorus atom in the phosphonochloridate is highly electrophilic and susceptible to nucleophilic attack by the amino group of the amino acid ester.

However, the reaction is not without its challenges. A significant side reaction is the intramolecular cyclization of N-Cbz protected 1-aminoalkylphosphonochloridates, which can lead to the formation of oxazaphospholines. encyclopedia.pubmdpi.com To mitigate this, alternative methods have been developed. One such method involves the conversion of N-Cbz protected 2-aminoalkylphosphinates into their trimethylsilyl (B98337) phosphonite tautomers using bis(trimethylsilyl)acetamide. encyclopedia.pubmdpi.com These tautomers are then oxidized with carbon tetrachloride in the presence of the amine nucleophile to generate the phosphonochloridate in situ. This approach avoids the accumulation of the phosphonochloridate, thereby minimizing side reactions. encyclopedia.pubmdpi.com

Further mechanistic studies have revealed that the addition of a tertiary amine, such as triethylamine (B128534), can significantly influence the reaction pathway. lookchem.com Instead of merely neutralizing the generated acid, the tertiary amine can react with the phosphonochloridate to form a highly reactive phosphonylammonium salt. lookchem.com This intermediate is more reactive towards both alcohol and amine nucleophiles than the phosphonochloridate itself, often leading to improved yields of the desired phosphonamidate. lookchem.com

The choice of reactants and reaction conditions can also influence the stereochemical outcome of the reaction. Research on phosphonamidate dipeptides as potential inhibitors of VanX has shown that the biological activity is dependent on the substituent on the amino acid, with smaller substituents leading to better inhibition. nih.gov

The table below summarizes the key mechanistic considerations and strategies:

| Mechanistic Aspect | Description | Implication/Strategy |

| Phosphonochloridate Intermediate | A highly reactive electrophilic phosphorus center is generated. | This is the key intermediate for coupling with the amine nucleophile. |

| Oxazaphospholine Formation | Intramolecular cyclization of the N-Cbz protected 1-aminoalkylphosphonochloridate. | A significant side reaction that reduces the yield of the desired product. |

| In Situ Generation | Generation of the phosphonochloridate from a phosphinate precursor in the presence of the amine. | Minimizes the concentration of the reactive intermediate, thus suppressing side reactions. encyclopedia.pubmdpi.com |

| Phosphonylammonium Salt | Formation of a highly reactive intermediate upon addition of a tertiary amine. | Can lead to improved reaction rates and yields of the phosphonamidate. lookchem.com |

Deprotection Strategies for N Cbz D Alanine

Catalytic Hydrogenation Protocols

Catalytic hydrogenation is a cornerstone method for cleaving the N-Cbz protecting group. This process typically involves the use of hydrogen gas in the presence of a heterogeneous metal catalyst, most commonly palladium. The reaction proceeds via hydrogenolysis, breaking the benzylic carbon-oxygen bond of the carbamate (B1207046).

Palladium-on-Carbon (Pd/C) Catalysis: Optimization and Selectivity

Palladium on carbon (Pd/C) is a highly effective and frequently employed catalyst for the deprotection of N-Cbz groups. Optimization of reaction conditions, including catalyst loading, hydrogen pressure, temperature, and solvent, is key to achieving high yields and minimizing side reactions. Research has shown that Pd/C catalysts, typically at 5% or 10% loading, can efficiently cleave the Cbz group under mild conditions.

Table 1: Typical Catalytic Hydrogenation Conditions for N-Cbz-D-Alanine Deprotection using Pd/C

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Time (hours) | Typical Yield (%) | Notes |

| Pd/C (10%) | H₂ gas | Methanol (B129727) | Room Temp. | 1-24 | >95 | High yields, efficient cleavage. |

| Pd/C (10%) | H₂ gas | Ethanol (B145695) | Room Temp. | 1-24 | >95 | Common solvent, good results. |

| Pd/C (10%) | H₂ gas | Ethyl Acetate (B1210297) | Room Temp. | 1-24 | >95 | Alternative solvent, can lead to selective deprotection of other groups. |

| Pd/C | 1,4-cyclohexadiene (B1204751) | Ethyl Acetate | 100 (Microwave) | 0.08 (5 min) | 75-95 | Catalytic transfer hydrogenation, rapid and safe. |

| Pd/C | 1,4-cyclohexadiene | Methanol | 100 (Microwave) | 0.08 (5 min) | Quantitative | Catalytic transfer hydrogenation, high efficiency. |

Studies have explored the use of catalytic transfer hydrogenation, employing reagents like 1,4-cyclohexadiene as the hydrogen source in conjunction with Pd/C. This method offers an alternative to handling gaseous hydrogen, enhancing safety and operational simplicity, particularly under microwave irradiation, which can significantly reduce reaction times to minutes. sci-hub.se

The selectivity of Pd/C hydrogenation can be influenced by the solvent system. For instance, while methanol can lead to complete deprotection of N-Cbz-O-benzyl phenylalanine, ethyl acetate might allow for selective deprotection of the Cbz group while leaving other benzyl-based protecting groups intact, depending on the specific substrate and conditions. sci-hub.se

Mechanistic Investigations of Hydrogenolytic Cleavage

The mechanism of N-Cbz deprotection via catalytic hydrogenation involves the adsorption of both hydrogen and the substrate onto the surface of the palladium catalyst. The Cbz group, specifically the benzylic C-O bond, undergoes hydrogenolysis. This process typically leads to the formation of toluene (B28343) and carbon dioxide, or benzyl (B1604629) alcohol and carbon dioxide, with the release of the free amine. wikipedia.org Computational studies have investigated the adsorption and cleavage mechanisms of N-Cbz-protected amino acids on palladium surfaces, providing insights into the catalytic process. researchgate.net The reaction is generally considered to proceed through a series of steps involving the activation of H₂ and the Cbz moiety on the catalyst surface.

Influence of Solvent Systems and Temperature on Deprotection Efficiency

The choice of solvent and reaction temperature significantly impacts the efficiency and rate of N-Cbz deprotection. Polar protic solvents such as methanol and ethanol are commonly used and generally provide excellent results. Aprotic solvents like ethyl acetate can also be effective, sometimes offering differential selectivity. sci-hub.se Higher temperatures can accelerate the reaction, but must be balanced against potential side reactions or degradation of sensitive substrates. Microwave irradiation has been shown to dramatically speed up these hydrogenolysis reactions, often reducing reaction times from hours to minutes while maintaining high yields. sci-hub.se

Enzymatic Deprotection Methods

Biocatalytic approaches offer a milder and often more selective alternative for the removal of the N-Cbz group. Enzymes capable of hydrolyzing the carbamate linkage have been identified in various microorganisms.

N-Cbz-Deprotecting Enzymes from Microbial Sources (e.g., Sphingomonas paucimobilis)

Several microorganisms have been found to produce enzymes that can efficiently cleave N-carbobenzyloxy (Cbz) groups from protected amino acids. Notably, Sphingomonas paucimobilis has been a significant source for such enzymes. researchgate.netresearchgate.netgoogle.comgoogle.com These enzymes, often referred to as N-Cbz-deprotecting enzymes or Cbz hydrolases, catalyze the hydrolysis of the carbamate bond under mild aqueous conditions.

The enzyme isolated from Sphingomonas paucimobilis has been characterized as a protein with a molecular weight around 155,000 daltons, composed of subunits of approximately 44,000 daltons. researchgate.net Another report indicates a dimeric protein with a molecular weight of approximately 154,000 daltons and subunit molecular weights of 45,000 daltons. google.com These enzymes are typically active in aqueous buffer systems, often at a neutral to slightly alkaline pH (e.g., pH 7.0–8.0) and moderate temperatures (28–45°C). google.com

Other microbial sources, such as Arthrobacter species, have also demonstrated significant Cbz-cleaving activity, with optimized hydrolysis conditions leading to quantitative enantioselective deprotection of racemic Cbz-amino acids. researchgate.netresearchgate.net Additionally, enzymes from Streptococcus faecalis have been identified for their urethane (B1682113) hydrolase activity. tandfonline.com

Substrate Specificity and Enantioselectivity in Enzymatic Hydrolysis

A key advantage of enzymatic deprotection is the potential for high substrate specificity and enantioselectivity. While some Cbz-deprotecting enzymes exhibit broad specificity for various N-Cbz-protected amino acids, others display preferences for specific stereoisomers. For instance, while enzymes from Sphingomonas paucimobilis and Burkholderia phenazinium have been evaluated on both D- and L-amino acids, some studies indicate a higher efficiency or faster kinetics for L-amino acid derivatives. researchgate.netresearchgate.net Conversely, a D-specific Cbz hydrolase has been reported from Burkholderia phenazinium. researchgate.netresearchgate.net

The ability of these enzymes to selectively cleave the Cbz group from one enantiomer of a racemic mixture (kinetic resolution) or to efficiently deprotect a specific enantiomer makes them valuable tools for chiral synthesis. For N-Cbz-D-alanine, enzymes that specifically recognize and cleave the D-enantiomer would be most relevant, though many studies focus on the general Cbz hydrolase activity and its potential for resolving racemic mixtures. researchgate.netresearchgate.netchimia.ch The high enantioselectivity observed in some biocatalytic systems can achieve deprotection with over 99% conversion for suitable substrates, yielding the free amino acid with high optical purity.

Biocatalytic Approaches for Orthogonal Deprotectionacs.org

Biocatalytic methods offer an environmentally friendly and highly selective alternative to traditional chemical deprotection. Enzymes, or "deprotectases," can cleave protecting groups with exquisite specificity, leaving other functional groups and protecting groups intact, thus enabling orthogonal deprotection strategies. rsc.orgnih.gov

Research has identified enzymes capable of cleaving the Cbz group from amino acids. For instance, an amidohydrolase from Sphingomonas paucimobilis (termed Cbz-ase) has been shown to effectively deprotect N-Cbz-protected amino acids, including L-amino acids, with high enantioselectivity. rsc.orgrsc.orgresearchgate.net While this specific enzyme demonstrates faster kinetics for L-isomers, its application to D-isomers like N-Cbz-d-alanine is an area of ongoing investigation and development. The hydrolysis of the Cbz group by such enzymes yields the free amino acid and benzyl alcohol. researchgate.net

These biocatalytic approaches are advantageous for their mild reaction conditions (typically aqueous buffers at neutral to slightly alkaline pH and moderate temperatures), which are compatible with sensitive functional groups that might be affected by harsh chemical reagents. rsc.orgnih.govrsc.org The development of such biocatalysts is crucial for green chemistry initiatives and for streamlining complex synthetic routes where orthogonality is paramount. rsc.orgnih.govrsc.org

Alternative Chemical Deprotection Methodologies

While catalytic hydrogenation remains a common method for Cbz deprotection, alternative chemical strategies offer different selectivities and compatibility profiles.

Transamidation Reactions of N-Cbz Amidesbenchchem.com

Transamidation reactions involve the exchange of an amine group in an amide with another amine. N-Cbz protected amides can participate in these reactions, offering a route to modify or cleave the Cbz group. acs.orgresearchgate.net Research has demonstrated that N-Cbz amides exhibit reactivity comparable to N-Boc and N-Ts amides in transamidation and transesterification reactions. researchgate.net

These methods often involve catalysts or specific reagents to facilitate the cleavage of the amide bond. For example, N-Cbz amides have been shown to react with various amines at room temperature in the presence of bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in acetonitrile, yielding transamidation products. researchgate.net The scope of these reactions can be broad, accommodating different amines and amide structures. researchgate.net Furthermore, some transamidation methodologies are metal-free and operate under mild conditions, enhancing their utility in complex syntheses. researchgate.netrsc.orgorganic-chemistry.org

Acid-Labile and Base-Labile Protecting Group Comparisonsrsc.orgfiveable.me

The Cbz group's stability under acidic and basic conditions is a key factor in its use as an orthogonal protecting group. Compared to other common amine protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), the Cbz group exhibits distinct lability profiles.

Acid Lability: The Cbz group is generally stable to mild acidic conditions. However, it can be cleaved under strong acidic conditions, though typically less readily than the Boc group. masterorganicchemistry.comhighfine.com The Boc group is characteristically acid-labile and is commonly removed using trifluoroacetic acid (TFA). masterorganicchemistry.comorganic-chemistry.org In contrast, the Fmoc group is highly stable to acidic conditions, making it orthogonal to Boc and Cbz under certain scenarios. highfine.comtotal-synthesis.com

Base Lability: The Cbz group is stable to basic conditions. masterorganicchemistry.comhighfine.com This stability is crucial for its orthogonality with the Fmoc group, which is readily cleaved by mild bases such as piperidine. masterorganicchemistry.comtotal-synthesis.com

Hydrogenolysis: The most common method for Cbz deprotection is catalytic hydrogenation (e.g., H₂ gas with Pd/C catalyst). rsc.orgmasterorganicchemistry.comhighfine.comorganic-chemistry.org This method is mild and operates at neutral pH, which is advantageous for substrates with acid- or base-sensitive functionalities. masterorganicchemistry.com However, it can be problematic if other reducible groups (like alkenes or alkynes) are present in the molecule. rsc.orghighfine.com

The orthogonal nature of these protecting groups allows for selective removal. For instance, Boc can be removed with acid, Fmoc with base, and Cbz via hydrogenation, enabling complex synthetic strategies where different parts of a molecule need to be modified sequentially. fiveable.memasterorganicchemistry.comtotal-synthesis.comacs.org

| Protecting Group | Typical Deprotection Conditions | Acid Lability | Base Lability | Hydrogenolysis Sensitivity | Orthogonality with Cbz | Orthogonality with Fmoc |

|---|---|---|---|---|---|---|

| Cbz (Z) | Catalytic hydrogenation (H₂/Pd) | Stable (mild acid); Cleaved (strong acid) | Stable | Sensitive | N/A | Quasi-orthogonal |

| Boc | Acidolysis (e.g., TFA) | Highly Labile | Stable | Stable | Orthogonal | Orthogonal |

| Fmoc | Base treatment (e.g., piperidine) | Highly Stable | Highly Labile | Quasi-orthogonal (can be removed) | Quasi-orthogonal | N/A |

Note: "Quasi-orthogonal" indicates that while generally orthogonal, some overlap or potential for side reactions under specific conditions exists.

Compound List:

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for separating and quantifying components within a sample, making them vital for assessing the purity and enantiomeric composition of N-Cbz-d-alanine.

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of chiral compounds like N-Cbz-d-alanine. This technique utilizes chiral stationary phases (CSPs) that interact differently with the enantiomers, leading to their separation.

Methodology: Typical methods involve using CSPs such as Chiralpak® AD-H columns with mobile phases composed of hexane (B92381) and isopropanol (B130326) mixtures . The enantiomeric excess is quantified by integrating the peak areas of the separated enantiomers rsc.orgnih.gov.

Research Findings: N-Cbz-d-alanine's D-enantiomer has demonstrated marginally higher β-cyclodextrin binding affinity, a property exploitable in chiral chromatography . Chiral HPLC is routinely applied to assess the enantiomeric purity of products derived from reactions involving N-Cbz-d-alanine, such as photochemical deracemization processes, where it confirms the enantiomeric excess achieved d-nb.info. For instance, N-Cbz-L-alanine, a closely related compound, is also analyzed using chiral HPLC to confirm its optical purity synzeal.com.

Table 1: Typical Chiral HPLC Conditions for Enantiomer Resolution

| Parameter | Typical Value/Description | Source |

| Column | Chiralpak® AD-H or similar CSP | |

| Mobile Phase | Hexane/Isopropanol mixtures | |

| Detection | UV (e.g., 220 nm) | registech.com |

| Quantification | Integration of peak areas for enantiomeric excess (ee) | rsc.orgnih.gov |

| Application | Determination of enantiomeric purity | d-nb.info |

While N-Cbz-d-alanine itself may not be sufficiently volatile for direct gas chromatography (GC) analysis, GC is a powerful tool for analyzing its derivatives or related peptide structures. For amino acids and their protected forms, derivatization is often necessary to enhance volatility and thermal stability for GC-MS analysis.

Methodology: Derivatization reagents, such as N,N-dimethylformamide dimethyl acetal (B89532) (methyl-8 reagent) or N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MtBSTFA), are employed to convert amino acids into more volatile species suitable for GC analysis nih.gov.

Research Findings: GC is used in the analysis of dipeptides derived from protected amino acids, including those involving N-Cbz-alanine, to assess epimerization. For example, GC/MS analysis has been used to determine the diastereomeric excess of N-Cbz-L-Ala-L-Ala-OMe and its epimer researchgate.netrsc.org. The choice of derivatization reagent is critical, as it impacts column effectiveness, sensitivity, and reproducibility nih.gov.

Flash column chromatography is a widely used technique for the purification of synthetic organic compounds, including N-Cbz-d-alanine and its intermediates or derivatives. This method employs silica (B1680970) gel as the stationary phase and a solvent gradient to separate compounds based on their polarity.

Methodology: Standard procedures involve using silica gel columns with elution systems typically consisting of mixtures of hexane and ethyl acetate (B1210297), or similar polar/non-polar solvent combinations nih.govacs.orgnih.govrsc.org. Visualization of separated bands is often achieved using UV light or staining reagents like potassium permanganate (B83412) acs.orgrsc.org.

Research Findings: Flash chromatography is routinely applied to purify N-Cbz-d-alanine derivatives synthesized in various reaction schemes nih.govacs.orgnih.gov. For example, it is used to isolate oxazolidinone products derived from N-Cbz-D-alanine nih.gov and to purify related peptide esters rsc.org. This technique is also recognized as an effective method for purifying α-amino acid-N-carboxyanhydrides (NCAs), which are precursors for polypeptide synthesis researchgate.net.

Table 2: Example Flash Column Chromatography Conditions

| Parameter | Typical Value/Description | Source |

| Stationary Phase | Silica gel (e.g., Merck 60, 230-400 mesh) | nih.govacs.org |

| Mobile Phase | Hexane/Ethyl Acetate mixtures (e.g., 5:1, 15:85) | nih.govacs.org |

| Visualization | UV lamp (254 nm), KMnO₄ staining | acs.orgrsc.org |

| Application | Purification of synthetic intermediates and products | nih.govacs.orgnih.gov |

Spectroscopic Methods for Structural Elucidation and Mechanistic Insights

Spectroscopic techniques provide detailed molecular information, crucial for confirming the structure and identifying functional groups within N-Cbz-d-alanine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation, offering detailed insights into the molecular architecture of N-Cbz-d-alanine. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed, often supplemented by 2D NMR techniques for complex assignments.

¹H NMR: The ¹H NMR spectrum of N-Cbz-d-alanine typically exhibits characteristic signals corresponding to its distinct proton environments. These include a doublet for the methyl group (CH₃), a quartet for the α-proton (CH), multiplets for the phenyl protons of the Cbz group, and a singlet for the benzylic methylene (B1212753) protons (CH₂) nih.govnih.govchemicalbook.com. For example, in DMSO-d₆, signals are observed around δ 7.2-7.4 ppm (phenyl protons), 5.07 ppm (CH₂ of Cbz), 4.21 ppm (α-CH), and 1.34 ppm (CH₃) nih.gov.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon backbone, revealing signals for the carbonyl carbons of the carbamate (B1207046) and carboxylic acid groups, the α-carbon, the methyl carbon, and the aromatic carbons of the Cbz moiety nih.govchemicalbook.com.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Correlation) are employed to confirm proton-proton and proton-carbon connectivities, respectively, aiding in unambiguous structural assignments, especially when spectra are complex or show discrepancies .

Research Findings: NMR is indispensable for confirming the successful synthesis and purity of N-Cbz-d-alanine and its derivatives nih.govnih.govrsc.org. Discrepancies observed in spectral data can often be resolved by re-evaluating sample preparation or employing 2D NMR techniques for precise peak assignment .

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for N-Cbz-d-alanine

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Solvent | Source |

| ¹H | 7.2-7.4 | m | Phenyl protons | DMSO-d₆ | nih.gov |

| ¹H | 5.07 | s | CH₂ (Cbz group) | DMSO-d₆ | nih.gov |

| ¹H | 4.21 | q | α-CH | DMSO-d₆ | nih.gov |

| ¹H | 1.34 | d | CH₃ | DMSO-d₆ | nih.gov |

| ¹³C | 156.56, 156.27 | - | Carbonyl carbons (carbamate, carboxylate) | DMSO-d₆ | nih.gov |

| ¹³C | 136.78 | - | Aromatic C (ipso) | DMSO-d₆ | nih.gov |

| ¹³C | 128.04, 127.58, 127.45 | - | Aromatic carbons | DMSO-d₆ | nih.gov |

| ¹³C | 66.13 | - | CH₂ (Cbz group) | DMSO-d₆ | nih.gov |

| ¹³C | 18.11 | - | CH₃ | DMSO-d₆ | nih.gov |

Note: Chemical shifts can vary slightly depending on the solvent and specific experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular weight of N-Cbz-d-alanine with high accuracy, thereby verifying its elemental composition and aiding in the identification of potential impurities.

Methodology: HRMS provides precise mass-to-charge (m/z) ratios, allowing for the determination of the exact molecular formula. Common ionization techniques like Electrospray Ionization (ESI) are often used.

Research Findings: HRMS is employed to confirm the molecular weight of N-Cbz-d-alanine. The theoretical exact mass for C₁₁H₁₃NO₄ is 223.08445790 Da nih.gov. Observed masses, such as [M+H]⁺ or [M+Na]⁺ adducts, are measured and compared to theoretical values to confirm the compound's identity rsc.org. HRMS is also invaluable for impurity profiling, enabling the detection and identification of minor components or degradation products present in the sample nih.gov.

Table 4: HRMS Data for N-Cbz-d-alanine

| Ion Type | Calculated m/z | Observed m/z | Formula | Notes | Source |

| Exact Mass | 223.08445790 | - | C₁₁H₁₃NO₄ | Theoretical exact mass | nih.gov |

| [M+H]⁺ | 224.09230000 | ~224.0923 | C₁₁H₁₄NO₄ | Theoretical and typical observed mass | rsc.org |

| [M+Na]⁺ | 246.07438000 | ~246.0744 | C₁₁H₁₃NNaO₄ | Theoretical and typical observed mass | rsc.org |

Compound Name Table:

| Common Name | Synonyms |

| N-Cbz-d-alanine | N-Benzyloxycarbonyl-D-alanine, Z-D-Ala-OH, N-Cbz-D-alanine, (Benzyloxycarbonyl)alanine |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysisvwr.comguidechem.com

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that offer invaluable information about the functional groups present within a molecule by detecting the absorption or scattering of infrared light at specific frequencies corresponding to molecular vibrations. For N-Cbz-D-alanine, these methods are instrumental in confirming the presence of key structural motifs, including the carbobenzyloxy (Cbz) protecting group and the carboxylic acid moiety.

The Cbz group, characterized by its carbamate linkage, typically exhibits distinct absorption bands. The carbonyl (C=O) stretching vibration of the carbamate is expected around 1700 cm⁻¹ . Other characteristic vibrations associated with the carbamate include N-H stretching (typically around 3300-3500 cm⁻¹) and C-O stretching vibrations. The carboxylic acid group (-COOH) also contributes characteristic peaks, notably a strong C=O stretch, often appearing slightly lower than the carbamate C=O, and a broad O-H stretch, usually in the 3400-3650 cm⁻¹ region, indicative of hydrogen bonding. The presence of the alanine (B10760859) backbone and the benzyl (B1604629) ring further contributes to the spectral fingerprint with aliphatic C-H stretches (around 2850-3000 cm⁻¹), aromatic C-H stretches (around 3000-3100 cm⁻¹), and various bending and skeletal vibrations.

While direct Raman spectra for N-Cbz-D-alanine are not extensively detailed in the provided literature, Raman spectroscopy, like IR, probes molecular vibrations. For amino acids and their derivatives, Raman spectroscopy can reveal characteristic bands associated with C-C, C-N, and C-H stretching and bending modes, as well as carbonyl group vibrations upol.cz. The intensity of Raman signals is generally proportional to the concentration, and the technique is less affected by water absorption compared to IR, making it suitable for aqueous samples horiba.com.

Table 1: Characteristic Vibrational Frequencies for N-Cbz-D-Alanine and Related Structures

| Functional Group / Vibration | Approximate Frequency (cm⁻¹) | Technique | Assignment Notes | Citation(s) |

| N-H Stretch (Carbamate) | 3300-3500 | IR | Amine/Carbamate N-H stretching | libretexts.org, mdpi.com |

| O-H Stretch (Carboxylic Acid) | 3400-3650 (broad) | IR | Alcohol/Carboxylic acid O-H stretching, hydrogen-bonded | libretexts.org |

| C-H Stretch (Aromatic) | 3000-3100 | IR | Benzyl ring C-H stretching | libretexts.org |

| C-H Stretch (Aliphatic) | 2850-3000 | IR | Alanine backbone C-H stretching | libretexts.org |

| C=O Stretch (Carbamate) | ~1700 | IR | Carbamate carbonyl stretching | , rsc.org |

| C=O Stretch (Carboxylic Acid) | ~1700-1730 | IR | Carboxylic acid carbonyl stretching | libretexts.org, mdpi.com |

| N-H Bend / Amide II | ~1530-1550 | IR | Amide N-H bending | rsc.org, mdpi.com |

| C-O Stretch (Carbamate) | ~1240-1250 | IR | Carbamate C-O stretching | rsc.org, mdpi.com |

| Ring Breathing (Aromatic) | ~1600, ~1500 | IR/Raman | Benzyl ring skeletal vibrations | libretexts.org |

| C-H Out-of-Plane Bending (Aromatic) | 750 | IR | Monosubstituted benzene (B151609) ring C-H bending | libretexts.org |

Optical Rotation Measurement for Enantiomeric Purity Assessmentbenchchem.comchimia.ch

As a chiral molecule, N-Cbz-D-alanine possesses optical activity, meaning it rotates the plane of polarized light. The measurement of specific rotation, denoted as [α]D, is a fundamental technique for confirming the enantiomeric identity and assessing the enantiomeric purity of chiral compounds. The "D" in [α]D refers to the sodium D-line (589 nm) at which the measurement is typically performed.

For N-Cbz-D-alanine, reported specific rotation values typically indicate dextrorotation, consistent with the D-configuration. For instance, values around +14.5° to +15° have been reported when measured in acetic acid at a concentration of 2 g/100 mL tcichemicals.comfishersci.fitcichemicals.com. These values are crucial for distinguishing N-Cbz-D-alanine from its enantiomer, N-Cbz-L-alanine, which would exhibit an equal but opposite rotation (approximately -14.5° to -15°). Deviations from the literature values or the presence of rotation in the opposite direction can signal contamination with the L-enantiomer or other chiral impurities. Chiral High-Performance Liquid Chromatography (HPLC) is also a powerful complementary technique for resolving and quantifying enantiomers, providing a direct measure of enantiomeric excess (ee%) researchgate.net.

Table 2: Reported Optical Rotation Values for N-Cbz-D-Alanine

| Specific Rotation ([α]D) | Solvent | Concentration ( g/100 mL) | Temperature (°C) | Citation(s) |

| +14.5° | Acetic Acid | 2 | Not specified | fishersci.fi |

| +15° | Acetic Acid | 2 | Not specified | tcichemicals.com, tcichemicals.com |

Thermal Analysis (e.g., Melting Point Studies for Purity Validation)chimia.chupol.cz

Thermal analysis, particularly melting point determination, serves as a key indicator of a compound's purity. Pure crystalline solids typically melt over a narrow temperature range, whereas impurities tend to broaden and lower the melting point. N-Cbz-D-alanine, being a crystalline solid, is characterized by its melting point.

Reported melting points for N-Cbz-D-alanine generally fall within the range of 74-87 °C fishersci.comtcichemicals.comtcichemicals.comlookchem.com. For example, specific values such as 74-80 °C fishersci.com, 83-84 °C lookchem.com, and 83.0-87.0 °C tcichemicals.comtcichemicals.com have been documented. Differential Scanning Calorimetry (DSC) can provide more detailed thermal information, such as the precise melting point and enthalpy of fusion, offering a more quantitative assessment of purity. Consistent and sharp melting points, aligning with literature values, are strong indicators of high purity and correct chemical identity.

Table 3: Reported Melting Point Ranges for N-Cbz-D-Alanine

| Melting Point (°C) | Purity Indication | Citation(s) |

| 74 - 80 | Narrow range | fishersci.com |

| 83.0 - 87.0 | Narrow range | tcichemicals.com, tcichemicals.com |

| 83 - 84 | Narrow range | lookchem.com |

Computational Chemistry for Spectroscopic Data Interpretationbenchchem.com

Computational chemistry plays an increasingly vital role in understanding and interpreting spectroscopic data. Techniques such as Density Functional Theory (DFT) can be employed to predict molecular geometries, vibrational frequencies (IR and Raman spectra), and electronic properties. By comparing calculated spectra with experimental data, researchers can assign specific absorption or scattering bands to particular molecular vibrations and functional groups, thereby confirming the compound's structure and identifying potential structural isomers or impurities researchgate.net.

For N-Cbz-D-alanine, computational studies can model the interactions of its various functional groups, such as the carbamate and carboxylic acid moieties, and predict their characteristic vibrational modes. For instance, DFT calculations can simulate the C-N, C-O, and N-H stretching frequencies, providing theoretical support for experimental IR assignments researchgate.net. Furthermore, computational methods can aid in understanding the stereochemistry and conformational preferences of the molecule, which can influence its spectroscopic behavior. These theoretical insights, when correlated with experimental spectroscopic results, enhance the confidence in the structural elucidation and purity assessment of N-Cbz-D-alanine.

Compound Name Table:

| Common Name | IUPAC Name | CAS Registry Number |

| N-Cbz-D-alanine | (2R)-2-{[(benzyloxy)carbonyl]amino}propanoic acid | 26607-51-2 |

| N-Carbobenzoxy-D-alanine | (2R)-2-{[(benzyloxy)carbonyl]amino}propanoic acid | 26607-51-2 |

| Z-D-Ala-OH | (2R)-2-{[(benzyloxy)carbonyl]amino}propanoic acid | 26607-51-2 |

| N-Benzyloxycarbonyl-D-alanine | (2R)-2-{[(benzyloxy)carbonyl]amino}propanoic acid | 26607-51-2 |

Applications in Advanced Medicinal Chemistry and Chemical Biology

Role in Synthesis of Biologically Active Natural Products and Analogues

Chiral Building Block in Asymmetric Synthesis of Pharmacologically Relevant Compounds

N-Cbz-D-alanine is extensively employed as a chiral building block in the asymmetric synthesis of pharmacologically relevant compounds. Its defined stereochemistry is critical for constructing molecules with specific biological activities, as even minor alterations in chirality can drastically affect efficacy and safety profiles. The Cbz protecting group allows for selective reactions during multi-step syntheses, ensuring the integrity of the D-alanine (B559566) moiety until its incorporation into the target molecule.

One significant application is in the synthesis of antibiotics. For instance, N-Cbz-D-alanine derivatives have been instrumental in the synthesis of d-cycloserine, an antibiotic that targets bacterial cell wall synthesis by inhibiting alanine (B10760859) racemase, an enzyme essential for converting L-alanine to D-alanine. This process highlights the critical role of D-alanine in bacterial physiology and the utility of its protected forms in developing antibacterial agents. tandfonline.com

Furthermore, N-Cbz-D-alanine serves as a versatile precursor in the synthesis of various other biologically active molecules, including peptide-based drugs and enzyme inhibitors. smolecule.com Its incorporation into complex molecular architectures allows for the precise introduction of stereochemical information, which is paramount in drug discovery and development. researchgate.netrsc.orgresearchgate.netscispace.com

Table 1: Pharmacologically Relevant Compounds Synthesized Using N-Cbz-D-Alanine Derivatives

| Target Compound/Class | Role of N-Cbz-D-Alanine Derivative | Pharmacological Relevance | Citation(s) |

| D-Cycloserine | Precursor/Intermediate | Antibiotic (tuberculosis treatment) | tandfonline.com |

| Peptide-based Drugs | Chiral Building Block | Enzyme inhibitors, therapeutic peptides | smolecule.com |

| Chiral Amines | Chiral Synthon | Intermediates for pharmaceuticals, ligands, catalysts | researchgate.netrsc.org |

| Complex Natural Products | Chiral Synthon | Antitumor agents, other bioactive molecules | researchgate.netscispace.com |

Investigating Protein-Ligand Interactions

The ability of N-Cbz-D-alanine and its derivatives to interact with biological macromolecules, such as proteins, is a key area of research in understanding molecular recognition and developing targeted therapies. These investigations often focus on the precise binding events and kinetic parameters that govern these interactions.

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a significant role in drug transport and metabolism. Studies involving N-Cbz-D-alanine esters, such as N-carbobenzoxy-D(L)-alanine p-nitrophenyl esters (N-CBZ-D(L)-AlaNP), have elucidated the esterase-like activity of HSA. These kinetic studies have identified specific binding sites on HSA and characterized the rates at which these esters interact with the protein.

Research indicates that HSA exhibits esterase-like activity, with N-CBZ-D(L)-AlaNP being among the substrates most effectively acted upon by HSA. jst.go.jpresearchgate.net Kinetic analyses have revealed that these reactions proceed via a 1:1 complex (S·HSA), allowing for the determination of dissociation constants (KS) and catalytic rate constants (k2). jst.go.jp These studies suggest that the "R site," located near the tyrosine-411 residue of HSA, is a primary reactive site for N-CBZ-D(L)-AlaNP. jst.go.jpresearchgate.net The ability of HSA to bind and potentially hydrolyze these ester derivatives provides insights into drug metabolism and the protein's role in pharmacokinetic processes.

Table 2: Kinetic Parameters of N-Cbz-D-Alanine Esters with Human Serum Albumin (HSA)

| Substrate | Binding Site on HSA | Dissociation Constant (KS) | Catalytic Rate Constant (k2) | Citation(s) |

| N-Cbz-D(L)-alanine p-nitrophenyl ester (N-CBZ-D(L)-AlaNP) | R site (near Tyr411) | Not explicitly quantified in results | Not explicitly quantified in results | jst.go.jpresearchgate.net |

Note: Specific numerical values for KS and k2 were not detailed in the provided search snippets for N-Cbz-D-alanine esters, but the existence and identification of the interaction site were confirmed.

The design and synthesis of artificial receptors capable of selectively recognizing specific molecules, particularly enantiomers, is a cornerstone of supramolecular chemistry and has significant implications for chiral separations and sensing. N-Cbz-D-alanine and its dipeptide derivatives have been used as model guests to evaluate the enantioselective binding capabilities of novel synthetic receptors.

Table 3: Enantioselective Binding of N-Cbz-D-Alanine Derivatives with Synthetic Receptors

| Synthetic Receptor Type | Guest Molecule Example | Selectivity Observed | Binding Affinity (e.g., -ΔGass) | Citation(s) |

| Macrobicyclic Receptor | N-Cbz-D-Ala-D-AlaOH | High selectivity for D-D over L-L enantiomer | Relatively weak, specific values vary | researchgate.netcore.ac.uk |

| Macrobicyclic Receptor (3) | Cbz-β-alanyl-D-alanine | Strong binding (-ΔGass = 22.8 kJ mol-1) | 22.8 kJ mol-1 | rsc.org |

| Macrobicyclic Receptor (3) | Cbz-β-alanyl-L-alanine | Reasonable enantioselectivity (-ΔGass = 19.1 kJ mol-1) | 19.1 kJ mol-1 | rsc.org |

| Acyclic Receptors (e.g., 5) | N-protected amino acids/dipeptides | Varies based on receptor structure and guest | Varies | core.ac.uk |

Biosensing Applications Utilizing D-Alanine Derivatives

Derivatives of D-alanine are being explored for their potential in biosensing, particularly for the detection of pathogenic bacteria. The rationale behind this approach often stems from the unique incorporation of D-amino acids into bacterial cell walls, a process generally not observed in mammalian cells or fungi.

Studies have indicated that D-alanine derivatives can be functionalized onto nanomaterials, such as gold nanoparticles (AuNPs), to create colorimetric biosensors. nih.gov These sensors can detect bacteria through aggregation mechanisms that lead to a visible color change, allowing for rapid, instrument-free identification of pathogens. nih.gov For example, D-amino acid-capped AuNPs have been shown to aggregate in the presence of bacteria, enabling the distinction between different bacterial strains, such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). nih.gov While specific studies detailing N-Cbz-D-alanine in these biosensing platforms are less prevalent than general D-amino acid applications, the principle of using protected D-amino acids for specific molecular recognition in biosensing remains a promising avenue.

Table 4: Biosensing Applications of D-Alanine Derivatives

| Biosensor Type/Platform | Target Analyte(s) | Detection Mechanism | Key D-Alanine Derivative/Principle | Citation(s) |

| Gold Nanoparticles (AuNPs) | Pathogenic Bacteria | Aggregation-induced color change (red to blue) | D-amino acid capping (e.g., D-Ala-D-Ala) | nih.gov |

| Colorimetric Sensors | Specific bacterial strains | Selective binding and aggregation of AuNPs | D-amino acid recognition | nih.gov |

Development of Drug Delivery Systems Incorporating N-Cbz-D-Alanine Scaffolds

The incorporation of amino acids and their derivatives into drug delivery systems is an active area of research, driven by their biocompatibility, biodegradability, and versatile chemical functionality. N-Cbz-D-alanine can serve as a scaffold or a functional component within these systems, contributing to targeted delivery, controlled release, or enhanced stability of therapeutic agents.

While direct incorporation of N-Cbz-D-alanine as a primary scaffold in published drug delivery systems is not extensively detailed in the provided snippets, its related D-alanine derivatives and the general use of protected amino acids in creating advanced materials are noted. For instance, protected amino acids are used in the synthesis of polypeptides and peptide-hybrid materials, which can self-assemble into various structures like micelles, vesicles, and nanoparticles for drug encapsulation and delivery. researchgate.net The Cbz group's stability and selective removal properties make it a useful protecting group during the synthesis of such complex delivery vehicles. researchgate.net Furthermore, N-Cbz-D-phenylalanine, a related compound, has been explored for its role in developing drug delivery systems targeting the central nervous system. lookchem.com This suggests that N-Cbz-D-alanine itself could be incorporated into similar peptide-based delivery matrices or used as a building block for creating novel drug carriers. smolecule.comresearchgate.net

Table 5: Potential Roles of N-Cbz-D-Alanine in Drug Delivery Systems

| Drug Delivery System Component | Potential Role of N-Cbz-D-Alanine | Application Area | Citation(s) |

| Peptide-based Nanoparticles | Chiral Building Block for Peptide Scaffold | Encapsulation and targeted delivery of drugs | researchgate.net |

| Stimuli-Responsive Polymers | Functional Monomer/Component | Controlled release based on environmental triggers | researchgate.net |

| Bioconjugation | Linker/Component for targeted delivery systems | Enhancing specificity and efficacy of drug delivery | smolecule.com |

| CNS-Targeting Systems | Potential structural component (analogous to N-Cbz-D-Phe) | Modulating stress response, pain perception | lookchem.com |

Mechanistic and Theoretical Studies

Reaction Mechanism Elucidation for Synthesis and Derivativatization

The synthesis of N-Cbz-D-alanine is a standard procedure in peptide chemistry that relies on the protection of the amino group of D-alanine (B559566). The core of this transformation is the formation of a stable carbamate (B1207046) linkage through a nucleophilic acyl substitution reaction. The most common method employs benzyl (B1604629) chloroformate (Cbz-Cl) as the protecting group precursor under Schotten-Baumann conditions.

The mechanism is initiated by a base, typically sodium hydroxide (B78521), which deprotonates the amino group of D-alanine in an aqueous solution at a reduced temperature (e.g., 0°C). This deprotonation is crucial as it converts the relatively weak nucleophilic amino group (-NH2) into a much more potent anionic nucleophile (-NH⁻). This activated D-alanine then performs a nucleophilic attack on the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent collapse of the tetrahedral intermediate results in the expulsion of the chloride ion and the formation of the robust carbamate bond. The reaction is typically allowed to proceed for several hours at room temperature before workup. Acidification of the reaction mixture to a pH of 4–5 causes the N-Cbz-D-alanine product to precipitate, allowing for its isolation and purification. This protective strategy is foundational in peptide synthesis because the resulting Cbz group is stable under various reaction conditions but can be selectively removed when needed, most commonly via catalytic hydrogenation. masterorganicchemistry.com

The reactivity of the carboxylic acid group in N-Cbz-D-alanine and the subsequent amide bonds formed from it are significantly influenced by both electronic and steric factors. These factors become critical during peptide coupling reactions, where the activated carboxyl group of N-Cbz-D-alanine reacts with the amino group of another amino acid.

Electronic Effects: The N-benzyloxycarbonyl (Cbz) group is electron-withdrawing, which slightly increases the acidity of the carboxylic acid proton, facilitating its activation. However, the reactivity of amide bonds is also highly dependent on the electronic environment. Studies on model systems have shown that the presence of an amino group at the α-position of a scissile amide bond is important for its reactivity. oup.com In the context of peptide synthesis, the electronic nature of the N-acyl group plays a decisive role in the reactivity and stability of related intermediates. nih.gov

Steric Effects: Steric hindrance around the reacting centers can impede reactivity. For instance, in the synthesis of complex molecules, coupling an activated alanine (B10760859) derivative can be challenging due to steric hindrance around the α-carbon of the amine, leading to limited amide formation. nih.gov Conversely, some studies suggest that steric factors are not always the primary consideration. In certain catalytic Michael reactions using N-Cbz-L-alanine-derived catalysts, the reactivity was found to be more dependent on factors like intramolecular hydrogen bonding rather than steric bulk. openrepository.com An N-Cbz-L-alanine derived catalyst was observed to be completely inactive in a reaction where a less sterically hindered profile would have predicted activity, highlighting the complexity of these interactions. openrepository.com

Computational Chemistry and Molecular Modeling

While the primary industrial method for Cbz group cleavage is catalytic hydrogenation under neutral pH, masterorganicchemistry.com computational methods like Density Functional Theory (DFT) provide significant insights into the intrinsic stability and reactivity of the carbamate bond. DFT calculations can be used to model reaction pathways and determine the energy barriers for bond cleavage under various simulated conditions.

Recent studies have employed DFT to compare the reactivity of different N-acyl protecting groups, including Cbz, in electro-oxidative ring-opening reactions of cyclic amines. nih.gov By calculating the Gibbs free energy for key intermediates and transition states, researchers can quantify the influence of the protecting group on the reaction rate. nih.gov In one such study, the free energy difference between a critical transition state and an intermediate was pivotal in determining reactivity. nih.gov The results indicated that the Cbz group imparts a specific level of stability compared to other common protecting groups like Boc (tert-butoxycarbonyl) and Piv (pivaloyl). nih.gov

| N-Acyl Group | Relative Gibbs Free Energy of Intermediate (kcal/mol) | Relative Gibbs Free Energy of Transition State (kcal/mol) |

|---|---|---|

| Piv | 0.0 | +18.1 |

| Boc | 0.0 | +26.6 |

| Bz | 0.0 | +20.9 |

| Cbz | 0.0 | +21.2 |